molecular formula C12H11ClN4O3S B11014800 2-chloro-5-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

2-chloro-5-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11014800
M. Wt: 326.76 g/mol
InChI Key: QDFDLFYOBJVBGK-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide is a chemical compound with a complex structure that includes a chlorinated benzamide group, a thiadiazole ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is then coupled with a chlorinated benzamide precursor. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiadiazole ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-Chloro-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide
  • 2-Bromo-5-isopropyl-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide stands out due to the presence of both a nitro group and a thiadiazole ring.

Properties

Molecular Formula

C12H11ClN4O3S

Molecular Weight

326.76 g/mol

IUPAC Name

2-chloro-5-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C12H11ClN4O3S/c1-6(2)11-15-16-12(21-11)14-10(18)8-5-7(17(19)20)3-4-9(8)13/h3-6H,1-2H3,(H,14,16,18)

InChI Key

QDFDLFYOBJVBGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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